

A Technical Guide to the Physicochemical Properties of Delta-Damascone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	damascone	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-damascone, a member of the rose ketone family, is a significant volatile organic compound prized for its complex and potent aroma profile. Characterized by fruity, rosy, and slightly woody notes, it is a key ingredient in the flavor and fragrance industries.[1][2] While its primary applications are in consumer products, a thorough understanding of its physicochemical properties is essential for researchers in various fields, including analytical chemistry, materials science, and toxicology. This technical guide provides an in-depth overview of the core physicochemical characteristics of delta-damascone, detailed experimental protocols for their determination, and relevant logical workflows.

Chemical Identity

- IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one[1]
- Common Synonyms: δ-Damascone, Rose Ketone-3, Damascone Delta
- CAS Number: 57378-68-4[1]
- Molecular Formula: C13H20O[1]
- Molecular Weight: 192.30 g/mol [1]



- · Chemical Structure:
 - SMILES: C/C=C/C(=O)C1C(C=CCC1(C)C)C[1]

Physicochemical Properties

The physicochemical properties of delta-**damascone** are critical for its application, stability, and environmental fate. The following table summarizes the key quantitative data available for this compound.

Property	Value	Reference / Method
Physical Form	Colorless to pale yellow liquid	[1][3]
Melting Point	10 °C (experimental)	
Boiling Point	230 °C (decomposition, experimental); 253 °C[4]; 264 °C[1]	Multiple sources
Density	0.920 - 0.940 g/cm³ @ 25 °C	[5]
Water Solubility	77.2 mg/L @ 20 °C (experimental)	
Vapor Pressure	2.72 Pa @ 23 °C (experimental); 0.020281 mm Hg @ 23° C	
Log K _o w (Octanol/Water Partition Coefficient)	4.2 @ 35 °C (experimental)	
Henry's Law Constant	15.5 Pa·m³/mol (calculated)	
Flash Point	103 °C	[3]
Refractive Index	1.485 - 1.502 @ 20 °C	[5]

Experimental Protocols



The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Cooperation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[6] [7][8][9] For a substance like delta-**damascone**, which has a low melting point, methods such as differential scanning calorimetry (DSC) or differential thermal analysis (DTA) are highly suitable.[6][10]

Principle: In DSC/DTA, the sample and a reference material are subjected to a controlled temperature program.[10] A difference in energy input is recorded as the substance undergoes a phase transition, providing a precise melting temperature.[10] Other applicable methods include the capillary tube method (in a liquid bath or metal block) and using a Kofler hot bar.[6][9]

Boiling Point (OECD Test Guideline 103)

This guideline provides various methods to determine the boiling point of liquids that are chemically stable at their boiling point.[11][12][13]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[11][12] Methods include ebulliometry, dynamic methods (which can also determine vapor pressure), and distillation methods.[11] For regulatory purposes, observing the temperature at which consistent bubbling begins and ceases upon cooling in a specialized apparatus is a common approach. [14][15] DSC and DTA can also be used for this determination.[11]

Vapor Pressure (OECD Test Guideline 104)

This guideline outlines multiple methods for measuring vapor pressure over different ranges. [16][17][18][19][20]

• Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. The guideline describes



dynamic, static, and effusion methods.[16][17] For a compound with relatively low volatility like delta-**damascone**, the gas saturation method or a static method would be appropriate. [16] The measurement should be taken at a minimum of two temperatures to establish the vapor pressure curve.[16][17]

Water Solubility (OECD Test Guideline 105)

This guideline details methods for determining the water solubility of substances that are stable and not volatile in water.[3][21][22][23][24]

- Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[21] Two primary methods are described:
 - Column Elution Method: Suitable for substances with low solubility (< 10⁻² g/L). Water is passed through a column containing the test substance, and the concentration in the eluate is analyzed.[23]
 - Flask Method: Suitable for substances with higher solubility (> 10⁻² g/L). The substance is stirred in water until equilibrium is reached, and the concentration in the aqueous phase is determined after separating any undissolved substance.[23] Given delta-damascone's solubility of ~77 mg/L, the flask method is appropriate.

Partition Coefficient (n-octanol/water) (OECD Test Guideline 117)

The n-octanol/water partition coefficient (K_ow or P_ow) is a measure of a chemical's lipophilicity. The High-Performance Liquid Chromatography (HPLC) method is commonly used.[4][25][26] [27][28]

• Principle: This method uses reverse-phase HPLC, where the column's stationary phase is nonpolar (e.g., silica with long hydrocarbon chains).[26][28] The test substance is injected into the column, and its retention time is measured.[26] Lipophilic substances are retained longer than hydrophilic ones.[26] The log K_ow is determined by comparing the retention time to that of a series of reference compounds with known log K_ow values.[26] This method is suitable for compounds with log K_ow values in the range of 0 to 6.[4][28]

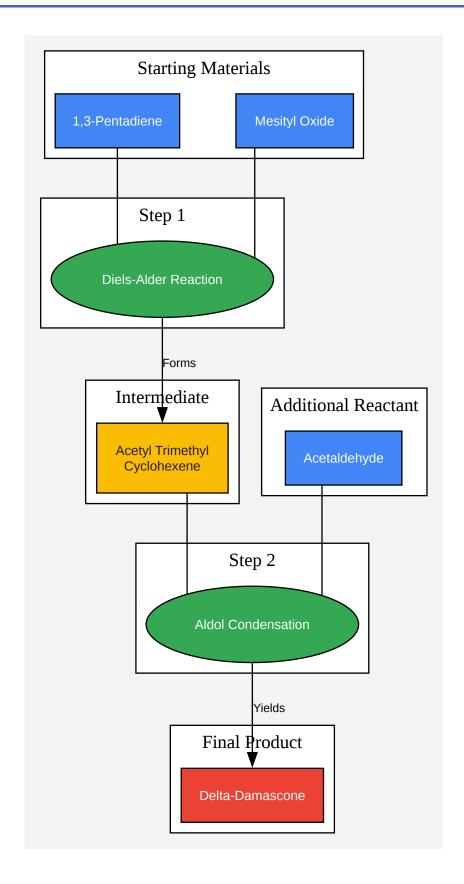




Logical and Experimental Workflows Chemical Synthesis of Delta-Damascone

The industrial synthesis of delta-**damascone** is a multi-step process. A common route involves a Diels-Alder reaction followed by an aldol condensation.[1]





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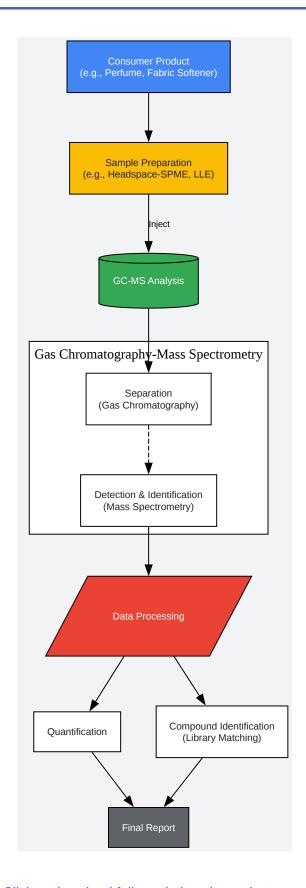
Caption: Synthetic pathway for delta-damascone production.



Analytical Workflow for Fragrance Compounds

The analysis of volatile compounds like delta-**damascone** in complex matrices such as consumer products typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.[29][30][31][32]





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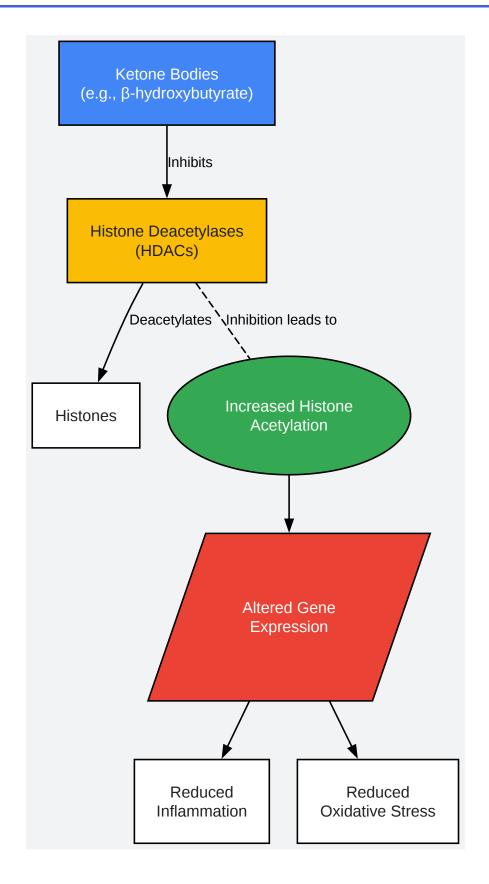
Caption: General workflow for analyzing delta-damascone in products.



Biological Context for Drug Development Professionals

While delta-**damascone** itself is not a therapeutic agent and lacks specific research on its interaction with signaling pathways, it belongs to the chemical class of ketones. Endogenous ketone bodies, such as β -hydroxybutyrate, have been identified as signaling molecules that can influence cellular processes.[33][34] They can, for example, inhibit histone deacetylases (HDACs), thereby linking metabolic states to gene expression, and modulate inflammatory pathways.[34] This provides a broader context for the potential, though unexplored, biological activity of exogenous ketones. The study of structure-activity relationships for compounds like delta-**damascone** could be a point of interest.[2]





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Caption: A general signaling role of endogenous ketone bodies.



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Delta-Damascone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235705#physicochemical-properties-of-delta-damascone]

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